Fmoc-Tle-OH, or 9-fluorenylmethoxycarbonyl-threonine, is a derivative of threonine that incorporates a bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its unique steric properties, which influence its reactivity and interactions in various chemical contexts. The presence of the Fmoc group not only stabilizes the amino acid during synthesis but also facilitates its incorporation into peptides through solid-phase peptide synthesis techniques.
The biological activity of Fmoc-Tle-OH is primarily linked to its incorporation into peptides. Peptides containing threonine residues have various functions in biological systems, including roles in signaling pathways and structural components of proteins. The unique steric properties imparted by the Fmoc group may enhance the stability and specificity of peptide interactions with biological targets.
Several synthesis methods for Fmoc-Tle-OH have been reported:
Fmoc-Tle-OH has several applications in research and industry:
Studies on the interactions involving Fmoc-Tle-OH often focus on its behavior within peptide chains. The bulky Fmoc group influences the conformation and stability of peptides, affecting their binding affinity to receptors or enzymes. Additionally, research into its arylation reactions suggests that modifications at the threonine side chain can lead to enhanced biological activity or altered pharmacokinetic properties .
Several compounds share structural similarities with Fmoc-Tle-OH. Here are some notable examples:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Fmoc-Threonine | Standard threonine with an Fmoc group | Commonly used in peptide synthesis |
Acetyl-Threonine | Threonine with an acetyl group | Less sterically hindered than Fmoc derivatives |
Boc-Threonine | Threonine with a tert-butyloxycarbonyl group | Different protection strategy affecting reactivity |
Tle (Thio-Lys) | A threonine analog with sulfur substitution | Unique properties due to sulfur presence |
Fmoc-Tle-OH stands out due to its significant steric hindrance and versatility in
Fmoc-Tle-OH is systematically named (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoic acid (IUPAC). Its synonyms include:
The CAS registry number 132684-60-7 unifies these designations across commercial and academic databases .
The molecular formula C₂₁H₂₃NO₄ (MW: 353.41 g/mol) comprises three distinct regions:
Structural Highlights:
CC(C)(C)[C@H](NC(=O)OCC1c2ccccc2-c3ccccc13)C(=O)O
VZOHGJIGTNUNNC-GOSISDBHSA-N
(confirming (S)-configuration) Property | Value | Source |
---|---|---|
Melting Point | 124–127°C | |
Boiling Point | 554.1°C (predicted) | |
Density | 1.209 g/cm³ (predicted) | |
Solubility | ≥35.3 mg/mL (DMSO), ≥49.6 mg/mL (EtOH) |
The molecule contains one chiral center at the α-carbon of tert-leucine, conferring an (S)-configuration critical for peptide secondary structure formation . Key stereochemical data:
The tert-butyl group induces a 120° dihedral angle between the β-carbon and backbone, constraining peptide conformations to favor α-helix or β-sheet motifs .
The thermal characteristics of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine demonstrate well-defined behavior under controlled heating conditions. The compound exhibits a melting point range of 124–127°C, as consistently reported across multiple analytical studies [3] [5] [9] [13]. This relatively narrow melting range indicates good crystalline purity and structural uniformity of the compound.
Comprehensive thermal analysis reveals that the compound maintains structural integrity under normal storage conditions, with recommended storage temperatures between 2–8°C to preserve chemical stability [3] [4]. The predicted boiling point occurs at 554.1±33.0°C under standard atmospheric pressure conditions [5] [9] [13], while thermal decomposition processes become evident at temperatures exceeding 200°C [10] [33].
The thermal stability profile shows particular relevance to the fluorenylmethoxycarbonyl protecting group behavior. Research demonstrates that thermal cleavage of the fluorenylmethoxycarbonyl protection group can occur under elevated temperature conditions, providing an alternative deprotection methodology under base-free conditions [10] [33]. This thermal cleavage mechanism proceeds without requiring dibenzofulvene scavengers, offering advantages in synthetic applications where traditional base-mediated deprotection may be problematic [33].
Flash point measurements indicate ignition occurs at 288.9±25.4°C, establishing important safety parameters for handling and processing [5] [9]. The compound demonstrates hazardous thermal decomposition products including oxides of carbon and nitrogen when subjected to combustion conditions [14].
Table 1: Thermal Properties of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 124-127 | [3] [5] [9] [13] |
Boiling Point (°C) | 554.1±33.0 (predicted) | [5] [9] [13] |
Flash Point (°C) | 288.9±25.4 | [5] [9] |
Thermal Stability | Stable under normal storage conditions | [3] [4] |
Decomposition Temperature (°C) | >200 (thermal cleavage of protecting group) | [10] [33] |
The solubility profile of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine in organic solvents demonstrates excellent dissolution characteristics in polar aprotic and protic solvents. Quantitative solubility measurements reveal that the compound achieves concentrations of at least 35.3 milligrams per milliliter in dimethyl sulfoxide and at least 49.6 milligrams per milliliter in ethanol [3] [15].
Ethanol demonstrates superior dissolving capacity compared to dimethyl sulfoxide, making it the preferred solvent for preparing concentrated stock solutions [3] [15]. This enhanced solubility in ethanol likely results from favorable hydrogen bonding interactions between the ethanol hydroxyl groups and the compound's carboxyl and carbamate functionalities.
Dimethyl sulfoxide serves as an excellent alternative solvent, particularly valuable for applications requiring aprotic conditions [3] [15]. The polar aprotic nature of dimethyl sulfoxide facilitates solvation through dipole-dipole interactions with the compound's polar functional groups while avoiding potential complications from protic solvent interactions.
Beyond dimethyl sulfoxide and ethanol, the compound demonstrates good solubility in dimethylformamide, establishing it as another viable option for synthetic applications [17]. Additional organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone provide adequate dissolution properties for various synthetic and analytical procedures [6].
Aqueous solubility remains limited, with the compound characterized as sparingly soluble in water [17]. This hydrophobic behavior reflects the substantial contribution of the fluorenyl aromatic system and the tert-butyl side chain to the overall molecular polarity profile.
Table 2: Solubility Characteristics of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine
Solvent | Solubility (mg/mL) | Notes | Reference |
---|---|---|---|
Dimethyl Sulfoxide | ≥35.3 | Commonly used for stock solutions | [3] [15] |
Ethanol | ≥49.6 | Higher solubility than dimethyl sulfoxide | [3] [15] |
Dimethylformamide | Soluble (good) | Good organic solvent for fluorenylmethoxycarbonyl compounds | [17] |
Chloroform | Soluble | Organic synthesis solvent | [6] |
Dichloromethane | Soluble | Organic synthesis solvent | [6] |
Ethyl Acetate | Soluble | Organic synthesis solvent | [6] |
Acetone | Soluble | Organic synthesis solvent | [6] |
Water | Sparingly soluble | Limited aqueous solubility | [17] |
The acid-base properties of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine reflect the ionizable functional groups present in the molecular structure. Predictive calculations indicate a pKa value of 3.92±0.10, which corresponds primarily to the carboxylic acid functionality [3] [13].
This predicted pKa value aligns with typical carboxylic acid ionization constants observed in amino acid derivatives, where carboxyl groups generally exhibit pKa values in the range of 2.0–2.4 [26] [29]. The slightly elevated pKa compared to simple amino acids may result from the electron-withdrawing effects of the fluorenylmethoxycarbonyl protecting group and the steric influence of the tert-butyl substituent.
The amino group in N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine remains protected by the fluorenylmethoxycarbonyl moiety, effectively masking its basic properties [26] [29]. In unprotected amino acids, amino groups typically display pKa values between 9.0–10.5, but the carbamate protection eliminates this ionization site [26] [29].
Protonation behavior depends significantly on the protection state of the molecule. In its fully protected form, the compound primarily exhibits acidic character through the carboxyl group [26] [30]. Upon deprotection of the amino functionality, the molecule would demonstrate amphoteric behavior characteristic of amino acids, capable of existing in cationic, zwitterionic, or anionic forms depending on solution pH [26] [30].
At physiological pH values around 7.0, the protected compound would exist predominantly with a deprotonated carboxyl group, bearing a net negative charge [26] [30]. If the amino group were deprotected, the molecule would adopt a zwitterionic form under these conditions, with simultaneous protonation of the amino group and deprotonation of the carboxyl group [26] [30].
The isoelectric point determination requires consideration of all ionizable groups present in the molecule [30]. For the fully protected compound, the absence of a basic ionization site means that no true isoelectric point exists under normal pH ranges. However, following deprotection, the molecule would exhibit an isoelectric point intermediate between the carboxyl and amino group pKa values [30].
Table 3: Acid-Base Properties of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine
Property | Value | Reference |
---|---|---|
pKa (predicted) | 3.92±0.10 | [3] [13] |
Carboxyl Group pKa | ~2.0-2.4 (typical for amino acids) | [26] [29] |
Amino Group pKa (if free) | ~9.0-10.5 (when unprotected) | [26] [29] |
Protonation Behavior | Amphoteric behavior when deprotected | [26] [30] |
Ionization State at pH 7 | Zwitterionic form (if amino group free) | [26] [30] |
Isoelectric Point Consideration | Dependent on protection state | [30] |
Irritant